molecular formula C16H20N2OS B14866169 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B14866169
M. Wt: 288.4 g/mol
InChI Key: SZTJXJULRUWPHE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a dimethylthiazole moiety, and a benzamide structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the tert-butyl group.

Scientific Research Applications

4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H20N2OS/c1-10-11(2)20-15(17-10)18-14(19)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)

InChI Key

SZTJXJULRUWPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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